molecular formula C12H13NO3 B2995457 6,7-dimethoxy-4-methylquinolin-2(1H)-one CAS No. 88636-77-5

6,7-dimethoxy-4-methylquinolin-2(1H)-one

Cat. No.: B2995457
CAS No.: 88636-77-5
M. Wt: 219.24
InChI Key: QLWBLPSNXJHNCS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methylquinolin-2(1H)-one (CAS 88636-77-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a quinoline core structure that is recognized as a privileged scaffold in the development of bioactive molecules . This specific 6,7-dimethoxy-substituted quinoline derivative serves as a key synthetic precursor for the development of novel c-Met tyrosine kinase inhibitors . The c-Met signaling pathway is a validated target in oncology, and its abnormal activation is implicated in various human cancers, including lung, gastric, and breast carcinomas . Researchers utilize this compound to synthesize advanced derivatives, such as 4-anilinoquinolines, which have demonstrated potent inhibitory activity against c-Met and excellent antiproliferative effects on cancer cell lines at low micromolar concentrations . The dimethoxyquinoline structure is a critical pharmacophore also found in other therapeutic contexts, including the design of FLT3 inhibitors for the treatment of acute myeloid leukemia . Supplied as a solid, this product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-4-12(14)13-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBLPSNXJHNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC(=C(C=C12)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 4 Methylquinolin 2 1h One and Analogues

Classical and Modern Approaches to Quinolin-2(1H)-one Core Synthesis

The quinolin-2(1H)-one scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Consequently, a wide array of synthetic methodologies have been developed for its construction, ranging from classical condensation reactions to modern transition-metal-catalyzed transformations.

Knorr Cyclization and β-Oxoanilide Ring Closure Pathways

The Knorr cyclization is a cornerstone in the synthesis of quinolin-2(1H)-ones, involving the acid-mediated cyclization of β-ketoanilides. mdpi.com This reaction proceeds through the initial formation of a β-ketoanilide from the condensation of an aniline (B41778) with a β-ketoester. The subsequent intramolecular cyclization and dehydration furnish the desired quinolin-2(1H)-one core. The mechanism has been studied in detail, providing a robust method for the preparation of this heterocyclic system. mdpi.com A notable application of this methodology is the solvent-free synthesis of 4-aminoalkyl quinolin-2-one derivatives, where N-ethoxycarbonyl protected ω-amino-β-keto anilides undergo cyclization in neat polyphosphoric acid, offering a high-yielding and straightforward route to these compounds. mdpi.com

In a study focused on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, the Knorr reaction was investigated in depth. pasteur.frresearchgate.net The initial step involves the condensation of 4-bromoaniline (B143363) with a β-keto ester to form the corresponding anilide. researchgate.net Careful monitoring of this step by 1H NMR allowed for the optimization of reaction conditions to specifically yield the anilide while avoiding the formation of the alternative crotonate. researchgate.net The subsequent cyclization of the anilide revealed the influence of steric effects on the reaction outcome. researchgate.net

ReactantsConditionsProductYieldReference
ω-Amino-β-keto anilidesPolyphosphoric acid, neat4-Aminoalkyl quinolin-2-onesHigh mdpi.com
4-Bromoaniline and β-keto estersAcid catalysis6-Bromo-quinolin-2(1H)-ones- researchgate.net

Friedländer Condensation-Inspired Methodologies

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines, which can be adapted for the synthesis of quinolin-2(1H)-one analogues. wikipedia.orgresearchgate.netorganic-chemistry.orgorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester. researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids, bases, or simply by heat. researchgate.net

The classical Friedländer synthesis, first reported by Paul Friedländer in 1882, involved the reaction of 2-aminobenzaldehyde (B1207257) with ketones to form quinoline (B57606) derivatives. wikipedia.orgorganicreactions.org The mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by dehydration and imine formation, or an initial Schiff base formation followed by an aldol reaction and elimination. wikipedia.org Variations of the Friedländer reaction, such as the Pfitzinger reaction and the Niementowski quinoline synthesis, further expand its utility. wikipedia.orgorganicreactions.org

Modern adaptations of the Friedländer synthesis often employ various catalysts to improve efficiency and expand the substrate scope. These include trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org

ReactantsCatalyst/ConditionsProductReference
2-Aminobenzaldehydes and ketonesAcid, base, or heatQuinolines wikipedia.orgresearchgate.net
2-Aminoaryl ketones and α-methylene carbonyl compoundsNafion NR50, microwave irradiationQuinolines mdpi.com

Scalable and Practical Synthesis of Halogenated Quinolin-2(1H)-ones

A practical and scalable two-step synthesis for halogenated quinolin-2(1H)-ones has been developed, starting from readily available haloanilines. researchgate.net The first step involves the acylation of the haloaniline with methyl 3,3-dimethoxypropionate under basic conditions, which proceeds in quantitative yield. researchgate.net The resulting crude amide is then subjected to cyclization in sulfuric acid to afford the desired halo-quinolin-2(1H)-one in yields ranging from 28% to 93% over the two steps. researchgate.net This synthetic sequence has been successfully demonstrated on an 800-gram scale, highlighting its industrial applicability. researchgate.net However, anilines bearing strong electron-withdrawing or electron-donating groups were found to be poor substrates for this particular procedure. researchgate.net

Starting MaterialReagentsProductTwo-Step YieldScaleReference
Haloanilines1. Methyl 3,3-dimethoxypropionate, base; 2. Sulfuric acidHalo quinolin-2(1H)-ones28–93%800 g researchgate.net

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Solvent-free and microwave-assisted protocols for the synthesis of quinolin-2(1H)-ones have emerged as powerful alternatives to conventional heating methods. nih.govgoogle.comnih.govbenthamdirect.com Microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields. nih.govnih.gov

For instance, a one-pot, three-component domino reaction of propargylated flavones or coumarins with aldehydes and anilines under solvent-free and microwave conditions using YbCl3 as a catalyst has been reported for the synthesis of quinoline derivatives. nih.gov In some cases, microwave irradiation proved to be 11–19% more efficient than conventional heating. nih.gov Another example is the microwave-assisted synthesis of 2-(1H)-quinolinone compounds from quinoline raw materials and water, using a reaction accelerator under microwave radiation. google.com This method is noted for its simple and convenient reaction conditions, short reaction time, and high selectivity and yield. google.com

Furthermore, an efficient and green synthesis of quinoline derivatives via a Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds has been developed using L-proline as a catalyst. benthamdirect.com The reaction proceeds under both conventional and microwave conditions, with the latter being significantly more efficient in terms of time and yield. benthamdirect.com

Reaction TypeConditionsAdvantagesReference
Three-component domino reactionSolvent-free, microwave, YbCl3 catalystIncreased efficiency over conventional heating nih.gov
From quinoline raw materialsMicrowave, reaction acceleratorShort reaction time, high yield and selectivity google.com
Knoevenagel condensationMicrowave, L-proline catalystTime and yield efficiency benthamdirect.com

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium-catalyzed, Copper-catalyzed)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the quinolin-2(1H)-one core is no exception. researchgate.netresearchgate.netias.ac.in Palladium- and copper-catalyzed reactions, in particular, have been extensively explored. researchgate.netresearchgate.net These methods often proceed under mild conditions and exhibit a high tolerance for a wide range of functional groups. researchgate.net

A palladium(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, where azodicarboxylates act as both the activating agent and the oxidant. rsc.org This reaction proceeds under mild conditions and does not require protection from air and moisture. rsc.org Another palladium-catalyzed approach involves the cyclization of o-iodoanilines with acrylates or acrylic acids, which produces 2-quinolinones in yields ranging from 28% to over 99%. researchgate.net

Copper-catalyzed methodologies have also been developed. For example, a copper-catalyzed three-component annulation for the synthesis of functionalized 2-quinolones has been reported. researchgate.net Additionally, a dual-metal-catalyzed approach using a combination of copper and palladium has been employed for the construction of fused quinolin-2(1H)-one scaffolds through a tandem radical cyclization and C-H activation/carbene insertion of α-bromocarbonyls with α-diazoesters. researchgate.net

CatalystReactantsProductKey FeaturesReference
Palladium(II)Quinoline N-oxides, azodicarboxylatesQuinolin-2(1H)-onesMild conditions, air and moisture tolerant rsc.org
Palladiumo-Iodoanilines, acrylates/acrylic acids2-QuinolinonesGood to excellent yields researchgate.net
CopperVariousFunctionalized 2-quinolonesThree-component annulation researchgate.net
Copper/Palladiumα-Bromocarbonyls, α-diazoestersFused quinolin-2(1H)-onesTandem radical cyclization and C-H activation researchgate.net

Directed Synthesis of 6,7-Dimethoxy-4-methylquinolin-2(1H)-one and Key Precursors

The synthesis of specifically substituted quinolin-2(1H)-ones, such as this compound, often requires a directed synthetic approach, starting from appropriately functionalized precursors. A common strategy involves the preparation of a substituted aniline, which is then subjected to a cyclization reaction to form the quinolinone core.

For the synthesis of 6,7-dimethoxy substituted quinolines, a key precursor is 3,4-dimethoxyaniline (B48930). This can be derived from 3,4-dimethoxyphenethylamine (B193588), which is a versatile starting material for the construction of various heterocyclic systems. google.com For instance, a one-pot method for the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride from 3,4-dimethoxyphenethylamine has been described. google.com While this leads to an isoquinoline, the starting material and the substitution pattern are relevant for the synthesis of the target quinolinone.

A plausible synthetic route to this compound would involve the reaction of 3,4-dimethoxyaniline with a β-ketoester, such as ethyl acetoacetate, followed by an intramolecular cyclization, akin to the Knorr synthesis.

In a related synthesis of 6,7-dimethoxy-4-anilinoquinolines, the key intermediate is 4-chloro-6,7-dimethoxyquinoline (B44214). nih.govnih.gov This intermediate is prepared and then reacted with various substituted anilines to furnish the final products. nih.gov The synthesis of the 6,7-dimethoxyquinoline (B1600373) core itself is a crucial step.

Furthermore, the synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives has been achieved through an intramolecular cyclization reaction, highlighting a general strategy for constructing such bicyclic systems with specific substitution patterns on the benzene (B151609) ring. researchgate.net

A diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has also been reported, which involves a Pomeranz-Fritsch-Bobbitt cyclization of a derivative of 3,4-dimethoxyphenylalanine. nih.govmdpi.comresearchgate.net This demonstrates another approach to constructing the 6,7-dimethoxy substituted heterocyclic core.

PrecursorReactionIntermediate/ProductRelevanceReference
3,4-DimethoxyphenethylamineFormylation, cyclization6,7-Dimethoxy-3,4-dihydroisoquinolineSource of 6,7-dimethoxy benzene ring google.com
4-Chloro-6,7-dimethoxyquinolineReaction with anilines6,7-Dimethoxy-4-anilinoquinolinesDemonstrates synthesis of 6,7-dimethoxyquinoline core nih.govnih.gov
N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-onePomeranz-Fritsch-Bobbitt cyclization(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidSynthesis of 6,7-dimethoxy substituted heterocycle nih.govmdpi.com

Synthesis via Condensation of Substituted Anilines with β-Keto Esters

A foundational method for synthesizing 4-substituted quinolin-2(1H)-one derivatives is the acid-catalyzed condensation reaction between an aromatic amine and a β-ketoester, often referred to as the Knorr or Combes quinoline synthesis. asianpubs.orgnih.gov In a typical procedure for an analogue, 7-hydroxy-4-methylquinolin-2(1H)-one, m-anisidine (B1676023) is heated with acetoacetic ester. This initial reaction forms an intermediate, 3-methoxyacetoacetanilide. This intermediate is then subjected to cyclization using a strong acid catalyst like concentrated sulfuric acid. The mixture is heated, cooled, and then poured into ice-water, causing the solid product to precipitate. This product is then filtered, dried, and recrystallized to yield the desired quinolin-2(1H)-one. This general approach is adaptable for synthesizing various substituted quinolones by selecting the appropriately substituted aniline as the starting material. semanticscholar.org

Preparation of 6,7-Methylenedioxy-4-substituted Phenylquinolin-2(1H)-one Derivatives through Intramolecular Cyclization

A key strategy for producing 4-phenylquinolin-2(1H)-one derivatives involves a multi-step synthesis culminating in an intramolecular cyclization. nih.govresearchgate.net The process begins with the alkoxycarbonylation of a substituted acetophenone (B1666503) with diethyl carbonate to generate a corresponding benzoylacetate intermediate. nih.gov This intermediate is then condensed with 3,4-methylenedioxy aniline to form a benzoylacetanilide. nih.gov

The crucial step is the intramolecular cyclization of the benzoylacetanilide intermediate. This is typically achieved by heating with an excess of a dehydrating agent such as polyphosphoric acid (PPA) at temperatures between 100–110 °C. nih.gov This acid-catalyzed ring-closure yields the final 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives. nih.govresearchgate.net The synthesized compounds are then characterized using various spectroscopic methods. nih.gov

Ultrasonic Synthesis of 6,7-Dimethoxy-4-(substituted-piperazinyl)-1-methylquinolin-1-ium Salts

Modern synthetic approaches often employ energy sources like ultrasound to facilitate reactions, offering advantages in terms of reaction time and yield. A two-step, environmentally friendly methodology has been developed for the synthesis of 6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide. mdpi.commdpi.com

The synthesis commences with the quaternization of 4-chloro-6,7-dimethoxyquinoline by heating it with an excess of iodomethane (B122720) in a sealed tube under an argon atmosphere. mdpi.com This step produces 4-chloro-6,7-dimethoxy-1-methylquinolin-1-ium iodide in high yield (93%). mdpi.com This intermediate is used in the subsequent step without further purification. mdpi.comresearchgate.net

In the second step, the quaternized intermediate is treated with 1-(4-methoxyphenyl)piperazine (B173029) in ethanol. mdpi.com The reaction mixture is subjected to ultrasonic irradiation for a short period (e.g., 20 minutes). mdpi.com This ultrasonic treatment facilitates the nucleophilic substitution of the chlorine atom at the 4-position by the piperazine (B1678402) derivative. The quaternized nitrogen atom in the quinoline ring enhances the reactivity at this position, allowing the reaction to proceed efficiently. mdpi.comresearchgate.net The final product precipitates from the solution and is isolated by simple filtration in excellent yield (91%). mdpi.com

Synthetic Routes to 7-Amino-4-methylquinolin-2(1H)-one and its Functionalized Derivatives

The synthesis of 7-amino-4-methylquinolin-2(1H)-one is a key starting point for creating a library of functionalized derivatives. The core structure can be synthesized, and then the amino group at the C-7 position can be modified, typically through acylation. For instance, 7-amino-4-methylquinolin-2(1H)-one can be reacted with various substituted cinnamoyl chlorides to produce a series of N-cinnamoyl derivatives. researchgate.net The structures of these functionalized compounds are subsequently confirmed by spectroscopic methods, including ¹H and ¹³C NMR. researchgate.net

Synthesis of Other Dimethoxylated and Substituted Quinolin-2(1H)-one Analogues

The versatility of quinoline chemistry allows for the synthesis of a wide array of analogues. For example, a series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole (B57391) moiety have been synthesized as potent c-Met inhibitors. nih.govnih.gov The general synthetic route involves the reaction of 4-chloro-6,7-dimethoxyquinoline with various substituted anilines. nih.gov

Another approach to substituted quinolin-2-ones starts from substituted anilines and malonic acid. asianpubs.orgsemanticscholar.org This process involves multiple steps:

Synthesis of a substituted 2,4-dichloroquinoline (B42001) from the aniline, malonic acid, and phosphorous oxychloride. semanticscholar.org

Reaction of the dichloro compound with sodium methoxide (B1231860) to yield a 2,4-dimethoxy quinoline derivative. semanticscholar.org

Refluxing the dimethoxy intermediate with glacial acetic acid and hydrochloric acid to produce the target substituted 4-methoxy-1H-quinolin-2-one. asianpubs.orgsemanticscholar.org

This multi-step pathway demonstrates the chemical flexibility in creating diverse substitution patterns on the quinolin-2-one scaffold.

Advanced Characterization Techniques for Quinolin-2(1H)-one Compounds

The structural confirmation of newly synthesized quinolin-2(1H)-one derivatives is critically dependent on modern spectroscopic techniques. High-resolution NMR, in particular, provides definitive evidence of a molecule's constitution.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of quinolin-2(1H)-one analogues. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) in ¹H NMR spectra provide detailed information about the electronic environment and connectivity of protons. Similarly, ¹³C NMR spectra reveal the number and type of carbon atoms present in the molecule.

For example, in the ¹H NMR spectrum of a 6,7-dimethoxy-N-(2-(m-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine analogue, the methoxy (B1213986) groups (at C6 and C7) appear as distinct singlets around δ 4.00-4.01 ppm. nih.gov The aromatic protons of the quinoline and substituted aniline rings resonate in the downfield region (δ 6.70-8.35 ppm), with their specific shifts and coupling patterns allowing for unambiguous assignment. nih.gov

The table below presents representative ¹H NMR data for a functionalized 7-amino-4-methylquinolin-2(1H)-one derivative, specifically 7-N-(3-methoxy-4-hydroxycinnamoyl)-amino-4-methylquinolin-2(1H)-one. researchgate.net

The corresponding ¹³C NMR data provides complementary information, confirming the carbon skeleton. The carbonyl carbon of the amide and the C-2 of the quinolinone ring are typically observed at low field (downfield), around δ 164.28 and δ 162.02 ppm, respectively. researchgate.net The methoxy carbons appear at higher field, around δ 56.02 and 55.51 ppm, while the methyl carbon at C-4 is found at the highest field (upfield), around δ 18.40 ppm. researchgate.net

The table below summarizes the ¹³C NMR data for the same compound.

The combined use of ¹H and ¹³C NMR, often supplemented with 2D techniques like HMQC and HMBC, allows for the complete and unambiguous assignment of all signals, thereby confirming the synthesized molecular structures. uchile.cl

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its analogues, mass spectrometry provides unequivocal confirmation of their molecular formula and offers insights into the stability of different parts of the molecule.

High-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition of various quinoline derivatives. For instance, in the characterization of a series of 6,7-dimethoxy-4-anilinoquinoline analogues, HRMS (ESI+) was used to determine their precise molecular masses. The observed m/z values for the protonated molecules [M+H]⁺ were consistently in close agreement with the calculated theoretical values, confirming their respective molecular formulas.

Table 1: HRMS Data for Selected 6,7-Dimethoxy-4-anilinoquinoline Analogues

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
N-(2-(2-fluorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amineC₂₄H₂₀FN₄O₂415.1570415.1569
N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amineC₂₄H₂₀ClN₄O₂431.1275431.1276
6,7-Dimethoxy-N-(2-(o-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amineC₂₅H₂₃N₄O₂411.1821411.1828
6,7-Dimethoxy-N-(2-(m-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amineC₂₅H₂₃N₄O₂411.1821411.1819
6,7-Dimethoxy-N-(2-(2-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amineC₂₅H₂₃N₄O₃427.1770427.1776

Data sourced from a study on novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. nih.gov

The fragmentation of the this compound nucleus is expected to proceed through characteristic pathways. The stable aromatic quinolinone core would likely result in a prominent molecular ion peak. Key fragmentation events would involve the cleavage of the methoxy groups and the methyl group. The loss of a methyl radical (•CH₃, 15 Da) from a methoxy group is a common fragmentation pathway for aromatic ethers, leading to a stable oxonium ion. Subsequent loss of carbon monoxide (CO, 28 Da) from the quinolinone ring is also a plausible fragmentation step. The stability of the aromatic system suggests that the quinolinone ring itself would resist extensive fragmentation.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.

Based on the structure, the following characteristic peaks can be anticipated:

N-H Stretching: For the quinolin-2(1H)-one tautomer, a broad absorption band is expected in the region of 3400-3200 cm⁻¹, corresponding to the N-H stretching vibration of the lactam group. This broadening is often due to hydrogen bonding in the solid state.

C=O Stretching: A strong absorption peak, characteristic of the carbonyl group in the lactam ring, is expected to appear around 1650-1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations within the quinoline ring system would give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The aryl ether C-O stretching vibrations from the two methoxy groups are expected to produce strong, characteristic bands in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ region.

X-ray Diffraction Analysis for Solid-State Structural Confirmation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

Although the crystal structure of this compound is not publicly documented, the crystallographic analysis of a closely related analogue, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one , provides significant insights into the structural characteristics of the 6,7-dimethoxyquinolinone scaffold. nih.govresearchgate.net

The single-crystal X-ray diffraction study of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The analysis confirmed the covalent structure and revealed a densely packed molecular lattice. nih.gov In the crystal structure, the benzene ring is significantly twisted relative to the quinoline ring, with an inclination of 76.10 (8)°. nih.govresearchgate.net The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming tubular-like arrangements. nih.gov

Table 2: Crystallographic Data for 6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one

ParameterValue
Chemical FormulaC₁₇H₁₄N₂O₅
Formula Weight326.30
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.3736 (4)
b (Å)11.7694 (5)
c (Å)15.5623 (8)
β (°)93.251 (1)
Volume (ų)1531.23 (13)
Z4
Density (calculated) (Mg m⁻³)1.415
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)295

Data obtained from the crystallographic study of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. researchgate.net

This detailed structural information for a close analogue is invaluable for understanding the solid-state conformation and packing of related 6,7-dimethoxyquinolinone derivatives. The planarity of the quinolinone ring system and the potential for intermolecular interactions via hydrogen bonding and π–π stacking are key features that would likely be conserved in the crystal structure of this compound.

Investigation of Biological Activities and Associated Molecular Mechanisms of Action for 6,7 Dimethoxy 4 Methylquinolin 2 1h One Analogues

Anticancer Activities and Cellular Pathways

Analogues of 6,7-dimethoxy-4-methylquinolin-2(1H)-one have been identified as potent inhibitors of cancer cell growth. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death, known as apoptosis, and the disruption of the normal cell division cycle. These activities are crucial for their potential as therapeutic agents, as they target fundamental processes that are dysregulated in cancer cells.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which these quinolinone analogues exert their anticancer effects is the induction of apoptosis. This process of controlled cell death is a critical defense against the proliferation of malignant cells. Research on the analogue 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has shown that it effectively triggers apoptosis in various cancer cell lines, including human ovarian cancer (2774 and SKOV3), leukemia (HL-60), and lung cancer (H460) cells. nih.govresearchgate.net This apoptotic induction is evidenced by distinct morphological changes in the cells, positive results in TUNEL-DAPI double-staining assays, and characteristic DNA fragmentation. nih.gov

The apoptotic process initiated by these quinolinone analogues involves the activation of a family of proteases known as caspases. nih.gov Specifically, treatment with 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net The activation of this caspase cascade is a critical step that leads to the systematic dismantling of the cell. harvard.edu

A hallmark of apoptosis is the fragmentation of the cell's DNA into smaller pieces. wikipedia.orgnih.gov This event is a direct consequence of the activation of caspase-activated DNase (CAD). wikipedia.org Studies using Hoechst staining and DNA gel electrophoresis have confirmed that treatment with the aforementioned quinolinone analogue leads to significant DNA fragmentation in cancer cells, indicating the successful induction of apoptosis. nih.govresearchgate.net

The commitment to apoptosis is tightly regulated by a balance between pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. mdpi.com The quinolinone analogue 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been found to modulate this balance in favor of cell death. nih.gov

Western blot analysis has revealed that treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov Conversely, the expression of the pro-apoptotic protein Bax is increased. nih.gov This shift in the Bcl-2/Bax ratio is a critical determinant in initiating the apoptotic cascade. nih.gov

Furthermore, the tumor suppressor protein p53, which plays a central role in regulating cell death, is also impacted. nih.gov Treatment with the quinolinone analogue resulted in an increased level of p53 protein, which can transcriptionally activate pro-apoptotic genes like Bax. nih.govnih.gov

ProteinFunctionEffect of Quinolinone Analogue TreatmentReference
Bcl-2Anti-apoptoticDecreased expression nih.gov
BaxPro-apoptoticIncreased expression nih.gov
p53Tumor suppressor, pro-apoptoticIncreased expression nih.gov

Regulation of Cell Cycle Progression

In addition to inducing apoptosis, analogues of this compound also interfere with the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at a specific phase, these compounds can prevent cancer cells from proliferating.

The progression through the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), which are themselves regulated by proteins called cyclins. The G2/M transition is critically dependent on the activation of the CDK1/cyclin B1 complex. researchgate.net

Research has shown that treatment with 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one leads to the downregulation of both cyclin B1 and CDK1. nih.gov The reduction in the levels of these key regulatory proteins disrupts the normal progression from the G2 phase to the M phase, thereby causing the observed cell cycle arrest. nih.gov

ProteinRole in Cell CycleEffect of Quinolinone Analogue TreatmentReference
Cyclin B1Regulatory subunit for G2/M transitionDown-modulation nih.gov
CDK1Catalytic subunit for G2/M transitionDown-modulation nih.gov

Interactions with Microtubule Dynamics and Tubulin Binding Sites

Analogues of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. The disruption of microtubule dynamics is a well-established strategy in cancer therapy.

One notable analogue, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been investigated as a potential tubulin polymerization inhibitor. nih.govresearchgate.net Structural studies of this compound have revealed that it possesses key characteristics that allow it to bind to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net This binding interferes with the assembly of microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Furthermore, other related heterocyclic systems, such as 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones, have also been identified as a novel class of tubulin polymerization inhibitors. These compounds have demonstrated significant cytotoxicity in various human tumor cell lines, further highlighting the potential of quinolinone-based structures to target microtubule dynamics.

The inhibitory effects of these analogues on tubulin polymerization are summarized in the table below:

Compound AnalogueTarget Site on TubulinObserved Effect
6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-oneColchicine binding siteInhibition of tubulin polymerization
4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-onesColchicine binding siteInhibition of tubulin assembly, cytotoxicity

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Analogues of this compound have shown promise in inhibiting these critical processes.

The general anti-proliferative and pro-apoptotic effects of these analogues suggest a potential to interfere with the complex signaling pathways that govern cell motility and invasion.

Targeting of Key Signaling Pathways in Oncogenesis (e.g., NF-κB, Protein Kinases)

The anticancer effects of this compound analogues are also attributed to their ability to modulate key signaling pathways involved in oncogenesis, such as the NF-κB and protein kinase pathways.

Protein Kinase Inhibition:

A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase, a receptor protein kinase that plays a crucial role in tumor development and metastasis. nih.govnih.gov One of the most active compounds in this series exhibited an IC50 value of 0.030 ± 0.008 µM against c-Met and demonstrated excellent anticancer activity against various cancer cell lines. nih.govnih.gov Molecular docking studies have revealed that these compounds bind to the ATP-binding site of the c-Met kinase. nih.govnih.gov

NF-κB Inhibition:

The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, promoting cell survival and proliferation. Quinoline (B57606) and quinazoline (B50416) derivatives have been reported to inhibit the NF-κB pathway. mdpi.com Dehydroxymethylepoxyquinomicin (DHMEQ), a synthetic inhibitor, has been shown to block the nuclear translocation of NF-κB and the degradation of its inhibitor, IκBα. mdpi.com This inhibition of NF-κB activation can lead to a reduction in the expression of pro-survival genes, thereby sensitizing cancer cells to apoptosis.

The table below summarizes the inhibitory activities of these analogues on key signaling molecules:

Compound AnalogueTarget Pathway/MoleculeMechanism of Action
6,7-dimethoxy-4-anilinoquinolinesc-Met Protein KinaseATP-competitive inhibition at the kinase domain
Quinoline/Quinazoline derivativesNF-κB PathwayInhibition of NF-κB nuclear translocation

Antimicrobial Efficacy and Biochemical Targets

In addition to their anticancer properties, analogues of this compound have demonstrated significant antimicrobial activity.

Antibacterial Spectrum and Modes of Action

Quinolone-based drugs are well-known for their broad-spectrum antibacterial activity. researchgate.net The antibacterial mechanism of quinolones typically involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. researchgate.net

While specific data for this compound is not extensively available, studies on other quinolone derivatives provide insights into their potential antibacterial mechanisms. For example, the antibacterial action of some diterpene quinone derivatives against Staphylococcus aureus has been linked to the disruption of bacterial membrane function and inhibition of ATPase. fip.org Similarly, 7-methoxycoumarin, a related heterocyclic compound, has been shown to destroy the cell membrane of Ralstonia solanacearum. frontiersin.org

Antifungal Spectrum

Quinoline derivatives have also exhibited promising antifungal properties. nih.gov A review of recent developments highlights the potential of various quinoline scaffolds against fungal pathogens. nih.gov

Research on 4-hydroxy-2-quinolone analogues, which are structurally very similar to the compound of interest, has shown significant antifungal activity against pathogenic fungi like Aspergillus flavus. nih.gov The mechanism of action for the antifungal activity of these compounds is still under investigation but is thought to involve disruption of the fungal cell membrane. nih.gov

Antiviral Properties, including Anticoronaviral Activity

The antiviral potential of quinoline derivatives has been explored against a range of viruses. researchgate.netnih.govresearchgate.net Several quinolone derivatives have been tested for their ability to inhibit viral replication, with some showing specific action against HIV. researchgate.net This antiviral activity is often linked to the inhibition of viral enzymes or interference with viral entry and replication processes. researchgate.net

In the context of the recent global health crisis, there has been significant interest in the anticoronaviral activity of various compounds. Studies have shown that quinoline and quinazolinone derivatives possess antiviral activity against coronaviruses, including SARS-CoV-2. nih.govresearchgate.net For instance, certain pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have demonstrated potent inhibition of SARS-CoV-2 replication at low concentrations. nih.gov The mechanism of action is thought to involve the inhibition of viral proteases or interference with the virus's ability to enter host cells. nih.gov

Research into Antimycobacterial Agents

The quinolone and quinolinone core is central to a class of synthetic antibacterial agents, with fluoroquinolones being recommended as second-line drugs for treating tuberculosis (TB). nih.gov Research has extended to various quinolinone derivatives to identify novel compounds effective against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains. benthamdirect.comrsc.org

One area of investigation involves quinolinone-based thiosemicarbazones. A series of these compounds demonstrated excellent activity against M. tuberculosis H37Rv, M. bovis, and six different drug-resistant strains of M. tuberculosis. mdpi.com Notably, some of these synthesized compounds were found to be more effective than standard drugs like isoniazid (B1672263) and ofloxacin, identifying them as potential lead compounds for new antimycobacterial agents. mdpi.com Another study optimized a lead quinolone compound, resulting in derivatives with potent activity. Compounds 6b6, 6b12, and 6b21 showed significant efficacy against the M. tuberculosis H37Rv strain and excellent activity against tested MDR-TB strains, with one compound, 6b21, demonstrating specific inhibition of M. tuberculosis. nih.govrsc.org Structure-activity relationship (SAR) studies revealed that dimethoxy substitutions on a phenyl ring attached to the quinolone core were important for this antimycobacterial activity. nih.gov

Table 1: Antimycobacterial Activity of Selected Quinolinone Analogues

CompoundTarget StrainMIC (μg/mL)Reference
6b6M. tuberculosis H37Rv1.2-3 rsc.org
6b12M. tuberculosis H37Rv1.2-3 rsc.org
6b21M. tuberculosis H37Rv1.2-3 rsc.org
6b21MDR-TB Strain0.9 rsc.org
11d (Thiosemicarbazone)M. tuberculosis H37Rv0.25 mdpi.com
11e (Thiosemicarbazone)M. tuberculosis H37Rv0.12 mdpi.com

The primary mechanism of action for quinolone-class antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. benthamdirect.comnih.gov These enzymes are essential for managing DNA topology during replication, repair, and recombination. nih.gov By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. nih.gov In Gram-negative bacteria, the primary target is often DNA gyrase, while in Gram-positive bacteria, it is typically topoisomerase IV. nih.gov However, in M. tuberculosis, genomic studies suggest that DNA gyrase is the sole type II topoisomerase, making it the unique target for quinolones in this organism. nih.gov The interaction involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA, which traps the enzyme and leads to lethal double-strand DNA breaks. Structure-activity relationship studies have shown that substituents at various positions on the quinolone ring, such as the C-6 fluorine, C-7 ring, and N-1 cyclopropyl (B3062369) group, are desirable for effectively targeting M. tuberculosis gyrase. nih.gov

Other Pharmacological Research Areas

Analogues of quinoline and the related quinazoline scaffold have been investigated as anti-inflammatory agents targeting several key mediators of the inflammatory cascade. researchgate.net The mechanisms of action are diverse and depend on the specific substitutions on the heterocyclic ring. researchgate.net

One major pathway targeted by these compounds is the cyclooxygenase (COX) pathway. Certain quinoline derivatives have been shown to inhibit COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov Molecular docking studies suggest that quinoline structures can occupy the active site of the COX-2 enzyme, thereby blocking its activity. nih.gov Other research has focused on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A quinoline derivative was shown to mitigate methotrexate-induced inflammation by reducing levels of NF-κB, as well as the pro-inflammatory cytokine IL-1β and matrix metalloproteinase-9 (MMP-9). nih.gov Additionally, quinoline-based molecules have been developed to target other inflammatory mediators such as phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov

Derivatives of quinolin-2(1H)-one and related scaffolds like quinazolinone have been synthesized and evaluated for their potential as anticonvulsant agents. researchgate.netnih.gov The primary screening for such activity often involves animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov

In one study, a series of substituted quinoline-2(1H)-one derivatives were designed to meet the structural requirements for anticonvulsant properties. nih.gov Further modification by fusing a triazole ring to the quinoline system significantly increased the anticonvulsant activity in both MES and scPTZ models. nih.gov Specifically, the compound 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline showed a potent anticonvulsant effect. nih.gov Another study on 8-substituted quinolines found that compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. jst.go.jpresearchgate.net The pharmacological results from this study suggested that the anticonvulsant effects may be correlated with β-blocking properties. jst.go.jpresearchgate.net Similarly, certain synthesized quinazolinone derivatives demonstrated noteworthy anticonvulsant effects in the MES test, comparable to the standard drug phenytoin. researchgate.netorientjchem.org

Table 2: Anticonvulsant Activity of Selected Quinoline Analogues

CompoundAnticonvulsant TestED₅₀ (mg/kg)Reference
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)MES27.4 nih.gov
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)scPTZ22.0 nih.gov
8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (20)MES31.5 jst.go.jp
8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (20)scPTZ110.2 jst.go.jp

Analogues of this compound have been explored as inhibitors of various enzymes implicated in disease.

Quinone Reductase 2 (QR2): QR2 is a flavoenzyme that catalyzes the reduction of quinones. acs.org Its inhibition is being explored for neuroprotection and as a potential anti-malarial and chemopreventive strategy. nih.govmdpi.com A variety of ammosamide B analogues, which contain a pyrroloquinoline core, were synthesized and evaluated as QR2 inhibitors. acs.org The natural product ammosamide B was a potent QR2 inhibitor, and the study provided insights into the structural features necessary for activity. acs.org Aminoquinolines, such as chloroquine (B1663885), are also known QR2 inhibitors. google.com

Aromatase: Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.govdrugs.com The quinolone alkaloid casimiroin (B1204214) was found to strongly inhibit aromatase. nih.gov Subsequent synthesis and evaluation of its analogues revealed that 5,6,8-trimethoxy-1,4-dimethylquinolin-2(1H)-one exhibited potent aromatase inhibitory activity with an IC₅₀ in the low nanomolar range. nih.gov Other research has focused on designing and synthesizing novel quinoline derivatives as nonsteroidal aromatase inhibitors. researchgate.netresearchgate.net One such study reported a compound that inhibited the aromatase enzyme more effectively than the reference drug Letrozole. researchgate.net

Table 3: Enzymatic Inhibition by Selected Quinolinone Analogues

CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
Ammosamide BQuinone Reductase 261 nM acs.org
CasimiroinAromatase3.9 μM nih.gov
5,6,8-trimethoxy-1,4-dimethylquinolin-2(1H)-oneAromatase100 nM nih.gov
Compound 8b (2-Aryl-quinoline derivative)AromataseMore potent than Letrozole researchgate.net

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govmdpi.com P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. nih.gov A promising strategy to overcome MDR is the co-administration of P-gp inhibitors with anticancer drugs. mdpi.com

Quinoline-based compounds have been identified as potential P-gp inhibitors capable of reversing the MDR phenotype. nih.govnih.gov In one study, a novel quinoline derivative, compound 160a, was shown to reverse MDR in P-gp-overexpressing tumor cells. nih.govnih.gov The mechanism involved the direct inhibition of P-gp's efflux function, which was demonstrated by an increased intracellular accumulation of doxorubicin (B1662922) and another P-gp substrate, calcein (B42510) AM. nih.gov This research highlights the potential of the quinoline scaffold in developing effective and low-toxicity agents to overcome multidrug resistance in cancer treatment. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design Principles for 6,7 Dimethoxy 4 Methylquinolin 2 1h One Derivatives

Impact of Substituent Position and Electronic Properties on Biological Potency

The substitution pattern on the benzo portion of the quinolinone ring plays a critical role in modulating biological activity. The 6,7-dimethoxy substitution, in particular, is a common feature in many biologically active molecules, including those designed as multidrug resistance (MDR) reversers and potential tubulin polymerization inhibitors. researchgate.netnih.govnih.gov

The presence and position of methoxy (B1213986) groups influence the molecule's electronic and steric properties. In a study of side-chain azo-polymers containing a quinoline (B57606) moiety, the addition of a methoxy group alongside a methyl group was found to increase the degree of photoisomerization to over 55%, compared to approximately 45% for derivatives without the methoxy group. researchgate.net This highlights the significant impact of this substituent on the molecule's electronic behavior.

Compound ScaffoldSubstituentsObserved Effect/ActivityReference
Quinoline Azo-PolymerMethoxy and Methyl groupsIncreased degree of photoisomerization (>55%) researchgate.net
6-hydroxy-4-methylquinolin-2(1H)-one4-Methyl groupKey component for potent PDE3 inhibitory activity researchgate.net
Quinolin-4(1H)-one6,7-dimethoxy groupsServes as a scaffold for potential cytotoxic agents nih.gov

For quinolinone derivatives that incorporate a phenyl ring substituent, modifications to this ring are a key strategy for optimizing activity. The electronic nature of the substituents on the phenyl ring can dictate the compound's potency.

For example, in a series of quinoxaline (B1680401) phenyl derivatives studied for antimycobacterial activity, the presence of a para-substituent on the phenyl ring was crucial. mdpi.com Derivatives with a methoxy group at the para-position displayed the highest activity, while the absence of any substitution led to the least active compound. mdpi.com This suggests that both electron-donating and electron-withdrawing groups can modulate activity, though no clear trend was universally observed. mdpi.com In another study on quinoline-chalcone hybrids, the presence of a phenyl ring was noted to enhance antiproliferative activity. acs.org

The position of substituents is also critical. When investigating 4-hydroxy-2-quinolinone derivatives, changing a hydroxyl group's position on the phenyl ring from ortho- to para- resulted in compounds with lower interaction with OH radicals. mdpi.com This demonstrates that subtle positional shifts can significantly alter the molecule's chemical reactivity and biological interactions.

The introduction of strongly electron-withdrawing groups like halogens and nitro groups is a common tactic in medicinal chemistry to enhance biological activity by altering the electronic landscape of the scaffold.

Halogen Modifications: The substitution of hydrogen with a halogen atom can improve potency and modulate pharmacokinetic properties. nih.gov In a series of quinoxaline derivatives, the presence of a halogen atom at the C7 position of the quinoxaline nucleus was found to increase antimycobacterial activity. mdpi.com Conversely, replacing the halogen with a methyl or methoxy group led to a decrease in activity. mdpi.com The specific halogen can also be important; studies on organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents showed that changing from chloro to bromo and iodo ligands produced observable shifts in NMR spectra, indicating a change in the electronic environment of the molecule. acs.org

Nitro Group Modifications: The nitro group (NO₂) is a powerful electron-withdrawing group that can significantly activate the quinolone scaffold for further chemical reactions and enhance biological interactions. nih.govmdpi.com The introduction of a nitro group can facilitate nucleophilic substitution reactions that would not otherwise occur. nih.gov The position of the nitro group is paramount. For instance, 1-methyl-3,6,8-trinitro-2-quinolone exhibits unusual reactivity due to steric repulsion between the 1-methyl and 8-nitro groups, which distorts the quinolone ring and makes it behave like an activated nitroalkene. mdpi.com This steric activation is a key principle in its reactivity. In a study comparing two pyrido[3,4-g]quinazoline derivatives, the replacement of an amine group with a nitro group dramatically changed the kinase inhibitory profile, making the nitro-containing compound a potent inhibitor of DYRK3 and CLK4 isoenzymes. mdpi.com

ScaffoldModificationPositionEffect on ActivityReference
QuinoxalineHalogen (Cl, Br)C7Increased antimycobacterial activity mdpi.com
QuinoxalineMethyl or MethoxyC7Decreased antimycobacterial activity (relative to halogen) mdpi.com
1-methyl-2-quinoloneNitro groupC8Steric repulsion with 1-methyl group activates the ring mdpi.com
Pyrido[3,4-g]quinazolineNitro groupC10Potent inhibition of DYRK3 and CLK4 kinases mdpi.com

Pharmacophore Modeling and Bioisosteric Strategies in Quinolinone Design

Rational drug design often employs computational tools like pharmacophore modeling and strategic chemical modifications such as bioisosterism to guide the synthesis of more effective molecules. researchgate.net

A pharmacophore represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. frontiersin.org For quinolinone derivatives, a pharmacophore model would typically include features like hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for binding to the target protein. frontiersin.orgyoutube.com By developing a pharmacophore model based on a known active compound, researchers can virtually screen large databases of molecules to identify new potential leads that fit the model. frontiersin.org

Bioisosterism is the strategy of replacing one atom or functional group in a molecule with another that has similar physical or chemical properties, with the goal of improving pharmacological activity, enhancing selectivity, or reducing toxicity. researchgate.netresearchgate.net This is a powerful tool for molecular modification. For example, a carboxylic acid group might be replaced with a tetrazole ring to improve metabolic stability while retaining the necessary acidic properties. In the context of quinolinone design, a classic bioisosteric replacement could involve substituting a hydroxyl group with an amino group or a fluorine atom for a hydrogen atom to alter electronic properties and binding interactions. nih.gov The strategic application of bioisosteres can address issues with potency, pharmacokinetics, and toxicity, making it a cornerstone of hit-to-lead optimization. nih.govresearchgate.net

Rational Design Approaches for Optimizing Target Selectivity and Potency

The ultimate goal of rational design is to create drugs that are both highly potent against their intended target and highly selective, thereby minimizing off-target effects. nih.gov This requires a deep understanding of the structural and electronic differences between the target and related proteins.

Approaches to improve selectivity can involve exploiting differences in protein flexibility or the electrostatic potential of the active sites. nih.gov For quinolinone derivatives targeting a specific enzyme, such as a protein kinase, the design process would focus on introducing functional groups that form favorable interactions with unique amino acid residues present only in the target kinase's active site. researchgate.net Charge optimization is one method used to fine-tune the electrostatic properties of a ligand to maximize favorable interactions with the target while minimizing interactions with off-targets. nih.gov

Quinoline and quinolinone derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.egrsc.org Rational design principles are applied to enhance these effects.

For derivatives acting as antimitotic agents, the design often focuses on improving their ability to bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. The 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one scaffold is considered a promising basis for developing such agents that bind to the colchicine (B1669291) site on tubulin. nih.gov Further modifications can be made to improve binding affinity based on the known structural requirements of this site. nih.gov

For kinase inhibitors, the quinoline scaffold serves as a core from which substituents are added to target the ATP-binding pocket of specific kinases like EGFR, VEGFR-2, or mTOR. nih.govnih.gov The design strategy often involves creating hybrid molecules that combine the quinoline core with other pharmacophores known to have anticancer activity, such as chalcones. mdpi.com For example, linking a chalcone (B49325) fragment to the quinoline scaffold has produced compounds that induce cell cycle arrest at the G2/M phase and promote apoptosis. mdpi.com Optimization involves modifying substituents to enhance binding to the target kinase while ensuring selectivity over other kinases to reduce side effects. researchgate.net

The following table summarizes key design strategies for enhancing the anticancer efficacy of quinolinone derivatives:

Target/MechanismDesign PrincipleExample Scaffold/ModificationDesired OutcomeReference
Tubulin PolymerizationEnhance binding to the colchicine site on tubulin.6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-oneAntimitotic activity, cell cycle arrest nih.gov
Protein Kinases (e.g., VEGFR-2)Target the ATP-binding pocket with high affinity and selectivity.Quinoline-chalcone hybridsInhibition of signaling pathways, apoptosis mdpi.com
Apoptosis InductionIncorporate moieties that trigger apoptotic pathways.Quinoline-chalcone derivativesUpregulation of Caspase3/9 and cleaved-PARP mdpi.com
Multi-Target InhibitionDesign compounds to inhibit multiple receptor tyrosine kinases (e.g., EGFR, HER-2, VEGFR-2).Substituted 4,6,7,8-Tetrahydroquinolin-5(1H)-one derivativesBroad-spectrum anticancer activity nih.gov

Modulations for Improved Enzyme Inhibition

The foundational structure of 6,7-dimethoxy-4-methylquinolin-2(1H)-one serves as a versatile scaffold for developing potent enzyme inhibitors through targeted chemical modifications. Structure-activity relationship (SAR) studies reveal that specific substitutions on the quinolinone core are crucial for enhancing inhibitory activity. The dimethoxy groups at the C6 and C7 positions, for instance, are often important for the molecule's interaction with enzyme active sites. nih.govmdpi.com

Research into novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate (B1194679) dehydrogenase (SDH) has demonstrated the impact of structural modifications. nih.gov A series of derivatives were synthesized and tested, with several compounds exhibiting significant inhibitory activity against SDH. nih.gov The data below highlights key derivatives and their corresponding inhibitory concentrations.

Table 1: Inhibitory Activity of Quinolin-2(1H)-one Analogues Against Succinate Dehydrogenase

Compound Target Enzyme IC₅₀ (μg/mL)
6o Succinate Dehydrogenase 0.450
6p Succinate Dehydrogenase 0.672
6r Succinate Dehydrogenase 0.232

| Pyraziflumid (Control) | Succinate Dehydrogenase | 0.858 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of synthesized quinolin-2(1H)-one derivatives compared to the commercial fungicide pyraziflumid. The lower IC₅₀ value of compounds 6o and 6r indicates greater potency. Data sourced from scientific literature. nih.gov

Further studies on 6,7-dimethoxy-4-anilinoquinolines, which are structurally related to the quinolin-2(1H)-one scaffold, have identified potent inhibitors of the c-Met tyrosine kinase. semanticscholar.orgnih.gov These findings underscore the importance of the 6,7-dimethoxy substitution pattern for kinase inhibition. One derivative, compound 12n, which incorporates a benzimidazole (B57391) moiety, demonstrated particularly strong inhibitory activity against c-Met. semanticscholar.orgnih.gov

Table 2: c-Met Kinase Inhibitory Activity of a 6,7-dimethoxy-4-anilinoquinoline Derivative

Compound Target Enzyme IC₅₀ (µM)

| 12n | c-Met Kinase | 0.030 ± 0.008 |

This table shows the potent inhibitory activity (IC₅₀) of compound 12n against c-Met kinase. This highlights the effectiveness of modifying the quinoline scaffold to target specific enzymes. Data sourced from scientific literature. semanticscholar.orgnih.gov

The rational design of these derivatives often involves computational methods, such as molecular docking, to predict how modifications will affect the binding of the compound to the enzyme's active site. semanticscholar.orgnih.gov This approach allows for the strategic placement of functional groups to maximize inhibitory potential.

Hybrid Compound Design Incorporating the Quinolin-2(1H)-one Scaffold

The strategy of molecular hybridization, which combines the quinolin-2(1H)-one scaffold with other pharmacologically active moieties, has emerged as a powerful approach for developing novel compounds with enhanced or multifaceted biological activities. nih.gov This design principle leverages the favorable properties of the quinolinone core while introducing new functionalities through the attached chemical entities.

An example of this approach is the creation of hybrids that link the quinolin-2(1H)-one structure with other heterocyclic systems known for their biological relevance, such as oxadiazoles, triazoles, or pyrimidines. researchgate.netfrontiersin.org These hybrid molecules are designed with the intention of interacting with multiple biological targets or enhancing the potency against a single target.

For instance, quinoline-oxadiazole hybrids have been synthesized and investigated for their potential as antitubercular agents. frontiersin.org Similarly, quinazolinone-based hybrids, which share structural similarities with the quinolin-2(1H)-one core, have been developed as potent inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. In one study, a hybrid molecule demonstrated superior DHFR inhibition compared to the established drug methotrexate. nih.gov

Table 3: Examples of Hybrid Compound Design Strategies

Hybrid Type Combined Scaffolds Potential Therapeutic Target
Quinoline-Oxadiazole Quinoline and Oxadiazole Antitubercular
Quinazolinone-Oxadiazole Quinazolinone and Oxadiazole Anticancer
Quinazolinone-Triazole Quinazolinone and Triazole Anticancer

| Quinolin-2-one-Pyrimidine | Quinolin-2-one and Pyrimidine | Sphingosine Kinase Inhibition |

This table illustrates various strategies for designing hybrid compounds by combining the quinolin-2(1H)-one or related scaffolds with other bioactive moieties to target a range of therapeutic areas. nih.govresearchgate.netfrontiersin.org

The development of these hybrid compounds is a testament to the versatility of the quinolin-2(1H)-one scaffold as a building block in medicinal chemistry. By rationally combining it with other known pharmacophores, researchers can create novel chemical entities with potentially improved efficacy and selectivity. nih.gov

Computational Chemistry and in Silico Approaches in Quinolin 2 1h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a quinolinone derivative, might interact with a biological target, typically a protein or enzyme.

Research on analogous quinolinone structures has demonstrated their potential to interact with a variety of significant biological targets. For instance, studies on quinolin-4(1H)-one derivatives have identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. fmhr.org Docking studies revealed that these compounds fit into the ATP-binding site of VEGFR-2, with binding affinities ranging from -11.31 to -14.65 Kcal/mol. fmhr.org Similarly, in silico investigations of 4-hydroxyquinolone analogues have explored their binding modes with targets like Anaplastic Lymphoma Kinase (ALK), another crucial receptor in cancer treatment. sciforum.netnih.gov One such study reported a docking score of -8.054 kcal/mol for a 4-hydroxyquinolone derivative against ALK, indicating stable binding within the active site. sciforum.net

These simulations provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For example, docking studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones against the main protease (Mpro) of SARS-CoV-2 showed efficient binding, highlighting the versatility of the quinoline (B57606) scaffold. nih.gov The insights gained from the docking of these related compounds are instrumental in the rational design of new derivatives, including those based on the 6,7-dimethoxy-4-methylquinolin-2(1H)-one scaffold, for improved binding affinity and selectivity.

Quinolinone Derivative ClassTarget ProteinReported Binding Affinity / Docking Score (kcal/mol)
Quinolin-4(H)-one derivativesVEGFR-2-14.65 to -11.31
4-Hydroxyquinolone analogueAnaplastic Lymphoma Kinase (ALK)-8.054
2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-oneSARS-CoV-2 MproNot specified, but described as efficient
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivativesSigma-2 receptorHigh correlation (R²= 0.744) with experimental pKi values

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com These methods provide fundamental insights into molecular properties that govern chemical behavior.

DFT studies on quinoline-4-one derivatives have been used to analyze tautomeric stability, finding that ketone forms are generally more stable than their enol counterparts. scirp.org Such calculations also explore the molecule's reactivity through Frontier Molecular Orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO indicates the chemical reactivity and stability of the molecule. researchgate.net For instance, a theoretical study on quinoline-4-one derivatives calculated HOMO-LUMO energy gaps to understand their relative reactivity. scirp.orgresearchgate.net

Furthermore, DFT is used to compute various molecular descriptors like electrostatic potential maps, which reveal the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attacks. mdpi.com Studies on 2-, 4-, and 6-methylquinoline (B44275) have utilized DFT to perform detailed vibrational assignments of their infrared and Raman spectra, correlating theoretical calculations with experimental data. researchgate.net These computational analyses are vital for understanding the intrinsic properties of the this compound scaffold, predicting its reactivity, and interpreting spectroscopic data.

Compound ClassComputational MethodKey Findings
Quinoline-4-one derivativesDFT (B3LYP/6-311G)Ketone forms are more stable than enol forms; analysis of HOMO-LUMO gaps revealed reactivity patterns. scirp.org
2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-onesDFT (B3LYP/6-31G(d))Good agreement between theoretical and experimental geometrical parameters; FMO and MEP analyses investigated physicochemical properties. nih.gov
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-oneDFT (B3LYP/6-311G**)Calculated quantum chemical parameters (hardness, softness, electronegativity) to describe chemical behavior. mdpi.com
2-,4-,6-methylquinolineDFT (B3LYP/6-31++G(d,p))Calculation of molecular geometry and vibrational frequencies for spectral assignment. researchgate.net

Virtual Screening and Computational Drug Discovery Pipelines

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach significantly accelerates the discovery of new lead compounds by narrowing down the number of candidates for experimental testing.

The quinoline scaffold is frequently utilized in virtual screening campaigns due to its proven biological activity and versatile chemical nature. nih.govacs.org For example, a virtual screening approach based on a pharmacophoric model was successfully used to identify quinoline derivatives as inhibitors of the GLI1 transcription factor, a target in cancer therapy. acs.orgnih.gov This process involves creating a 3D model of the essential features a molecule must possess to bind to the target, and then screening databases for compounds that match this model. nih.gov

In another example, a library of quinoline-based drugs was screened in silico against various therapeutic targets of the SARS-CoV-2 virus, including its main protease and spike protein, to identify potential antiviral agents. nih.gov These computational drug discovery pipelines often integrate multiple techniques, starting with large-scale virtual screening, followed by molecular docking of the top hits, and sometimes culminating in molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes. nih.gov Such pipelines are highly effective for exploring the therapeutic potential of compound classes like quinolin-2(1H)-ones, including this compound, against a wide array of diseases.

Screening ApproachTargetIdentified Scaffold/Hit Class
Pharmacophore-based virtual screeningGLI1 Transcription Factor8-Hydroxyquinoline (B1678124) derivatives nih.gov
Structure-based virtual screening (Docking)SARS-CoV-2 therapeutic targets (Mpro, Spike protein, etc.)Various FDA-approved quinoline-based drugs nih.gov
Ligand-Based Design (3D-QSAR)Serine/threonine kinase STK10Quinoline derivatives mdpi.com

Future Perspectives and Therapeutic Potential

Prospects for the Development of Novel Therapeutics Based on the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to a variety of biological targets and exhibit diverse pharmacological effects. ontosight.aiekb.eg This structural versatility is the foundation for its potential in developing next-generation therapeutics. Researchers are actively exploring this scaffold to create new drugs for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. ontosight.aiontosight.ai The core structure, consisting of a fused benzene (B151609) and pyridone ring system, can be extensively functionalized at various positions, which significantly influences its biological activity. ontosight.aifrontiersin.org

The development of hybrid molecules, where the quinolin-2(1H)-one moiety is combined with other pharmacologically active scaffolds like pyrazole (B372694), thiazole, or pyrimidine, represents a promising strategy. nih.gov This molecular hybridization can lead to compounds with enhanced efficacy, better selectivity, or even dual modes of action, which could be instrumental in overcoming drug resistance. frontiersin.orgnih.gov For instance, quinolin-2-one hybrids have shown high potential as anticancer agents with fewer side effects. nih.gov The broad spectrum of activities already associated with this scaffold—including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties—confirms its standing as a valuable starting point for novel drug design. ontosight.aiontosight.airsc.org

Exploration of New Biochemical Targets and Disease Indications

The therapeutic potential of quinolin-2(1H)-one derivatives is directly linked to their ability to interact with a wide array of biochemical targets. ontosight.ai The ongoing exploration of these interactions is crucial for identifying new treatment possibilities for various diseases.

Oncology: In cancer therapy, these compounds have been shown to inhibit key enzymes and proteins involved in cell proliferation and survival. ontosight.ai Targets include Cyclin-Dependent Kinase 5 (CDK5), which is implicated in neurodegenerative diseases but also in cancer, and receptor tyrosine kinases like EGFR. researchgate.netresearchgate.netnih.gov The development of quinolin-2-one hybrids like Tipifarnib and Dovitinib highlights the success of targeting pathways in cancer treatment. nih.gov Future research aims to identify more specific targets within cancer signaling pathways to develop highly selective and potent anticancer agents. nih.govresearchgate.net

Infectious Diseases: The quinolin-2(1H)-one scaffold is a promising framework for developing new agents against bacterial, fungal, and parasitic infections. ontosight.airsc.org For example, novel derivatives have been designed as potential fungicides that target succinate (B1194679) dehydrogenase, an essential enzyme in fungal respiration. nih.gov Others have shown potential as antileishmanial agents by inhibiting Leishmania donovani topoisomerase 1. nih.gov Given the rise of antimicrobial resistance, this scaffold offers a valuable platform for creating antibiotics and antifungals with novel mechanisms of action. ontosight.ai

Neurodegenerative Disorders: Deregulation of enzymes like CDK5 is linked to neurodegenerative conditions such as Alzheimer's disease. nih.gov Quinolin-2(1H)-one derivatives have been specifically designed as potent CDK5 inhibitors, opening up avenues for treating these debilitating disorders. researchgate.netnih.gov Furthermore, the quinazoline (B50416) scaffold, a related structure, is being explored for developing multi-target agents for Alzheimer's, targeting cholinesterases and β-secretase. mdpi.comnih.gov

The table below summarizes some of the key biochemical targets and the corresponding therapeutic areas for quinolin-2(1H)-one derivatives.

Biochemical TargetDisease Indication/Therapeutic Area
Cyclin-Dependent Kinase 5 (CDK5)Neurodegenerative Disorders (e.g., Alzheimer's), Cancer
Receptor Tyrosine Kinases (e.g., EGFR)Cancer
Succinate DehydrogenaseFungal Infections
Topoisomerase ILeishmaniasis (Parasitic Infections)
B-cell lymphoma-2 (BCL-2)Cancer
Akt2 (Protein kinase B)Cancer

This table is generated based on research into the broader class of quinolin-2(1H)-one derivatives.

Strategies for Lead Optimization and Preclinical Compound Development

Transforming a promising "hit" or "lead" compound into a preclinical candidate is a critical and complex phase in drug development. For derivatives of the quinolin-2(1H)-one scaffold, this process involves iterative cycles of design, synthesis, and testing to enhance desired properties while minimizing undesirable ones. patsnap.com

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic analysis of the structure-activity relationship (SAR). patsnap.comdanaher.com By making targeted chemical modifications to the lead compound—such as adding or changing functional groups on the quinoline (B57606) core—researchers can determine which parts of the molecule are essential for its biological activity. rsc.orgdanaher.com For example, studies have shown that substitutions at specific positions on the quinoline ring can dramatically enhance potency and selectivity. rsc.orgresearchgate.net

Computational and In Silico Methods: Modern drug development heavily relies on computational tools to guide lead optimization. danaher.comresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking allow researchers to predict how structural changes will affect a compound's interaction with its target, helping to prioritize which new derivatives to synthesize. patsnap.comresearchgate.net These in silico approaches accelerate the optimization cycle and reduce costs. danaher.com

Pharmacokinetic Profile Improvement: A key goal of lead optimization is to improve the ADME (absorption, distribution, metabolism, and excretion) profile of a compound. patsnap.com Modifications are made to enhance properties like solubility, metabolic stability, and cell permeability, which are crucial for a drug's effectiveness in the body. danaher.com Techniques such as bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, can be employed to fine-tune these pharmacokinetic parameters. patsnap.com

Preclinical Evaluation: Once a lead compound has been sufficiently optimized, it undergoes rigorous preclinical testing. This includes in vivo studies in animal models to evaluate efficacy and to identify potential safety concerns before any consideration for human trials. patsnap.com For instance, an optimized quinazoline derivative for Alzheimer's disease was tested in a rat model to assess its effect on cognitive deficits. nih.gov

Through these strategic efforts, compounds based on the versatile quinolin-2(1H)-one scaffold can be systematically refined and advanced toward becoming the novel therapeutics of the future.

Q & A

Q. What experimental protocols assess oxidative stability under storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC, revealing methoxy groups reduce oxidation rates compared to hydroxylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.